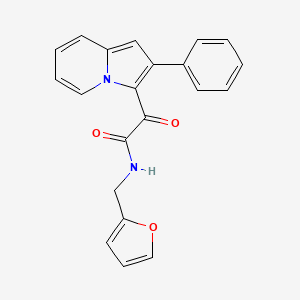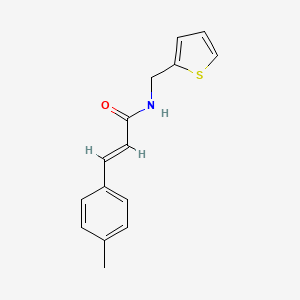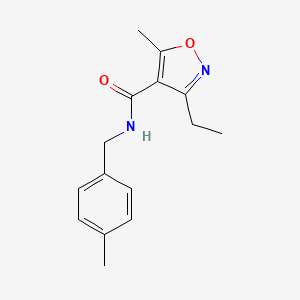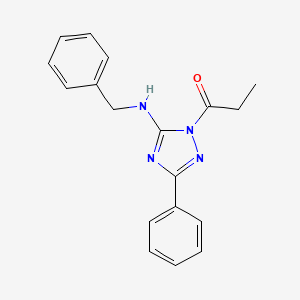
N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research due to its ability to selectively inhibit the activity of phospholipase D (PLD) enzymes. PLD enzymes play a crucial role in several cellular processes, including membrane trafficking, signal transduction, and cytoskeletal reorganization. Therefore, FIPI has been used to study the role of PLD enzymes in various physiological and pathological conditions.
Mechanism of Action
N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide selectively inhibits the activity of PLD enzymes by binding to the active site of the enzyme and preventing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This, in turn, leads to the inhibition of downstream signaling pathways that are regulated by PLD-derived phosphatidic acid.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell migration and invasion, the modulation of insulin secretion, the inhibition of platelet activation, and the suppression of neutrophil degranulation. Moreover, N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide in lab experiments is its selectivity towards PLD enzymes, which allows for the specific inhibition of PLD-mediated signaling pathways. Moreover, N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been shown to be cell-permeable and stable in vitro, which makes it a suitable tool for studying the role of PLD enzymes in various cellular processes. However, one of the limitations of using N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is its potential off-target effects, which may complicate the interpretation of the results obtained from lab experiments.
Future Directions
There are several future directions for research on N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide and its potential therapeutic applications. One direction is to explore the potential of N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Another direction is to investigate the role of PLD enzymes in other cellular processes and diseases, using N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide as a tool. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-oxidant properties of N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, which may pave the way for the development of novel therapeutic agents.
Synthesis Methods
N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide can be synthesized using a multistep reaction that involves the condensation of 2-phenylindolizine-3-carboxaldehyde with 2-furylacetic acid, followed by the reaction of the resulting product with acetic anhydride and ammonium acetate. The final product, N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been extensively used in scientific research to study the role of PLD enzymes in various cellular processes. For instance, N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been used to investigate the role of PLD enzymes in cancer cell migration, invasion, and metastasis. Additionally, N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been used to study the role of PLD enzymes in insulin secretion, platelet activation, and neutrophil degranulation. Moreover, N-(2-furylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been used to explore the potential therapeutic benefits of inhibiting PLD enzymes in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c24-20(21(25)22-14-17-10-6-12-26-17)19-18(15-7-2-1-3-8-15)13-16-9-4-5-11-23(16)19/h1-13H,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLYQEBQOGXVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5763682.png)


![2-iodo-N-[(isopropylamino)carbonothioyl]benzamide](/img/structure/B5763715.png)



![3-{4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5763740.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B5763757.png)
![1-chloro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5763766.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5763773.png)
![2-[benzyl(cyclohexylmethyl)amino]ethanol](/img/structure/B5763787.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5763793.png)